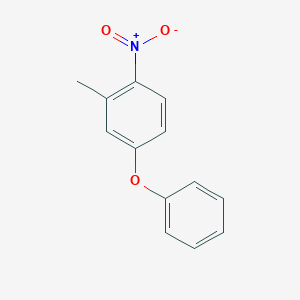

2-Methyl-1-nitro-4-phenoxybenzene

Übersicht

Beschreibung

2,6-Dihydroxypyridine hydrochloride is a chemical compound with the molecular formula C5H5NO2·HCl. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the pyridine ring. This compound is known for its light yellow crystalline appearance and is soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized through various methods. One common approach involves the hydroxylation of pyridine derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of 2,6-dihydroxypyridine hydrochloride often involves the use of advanced catalytic processes to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,6-Dihydroxypyridinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu 2,3,6-Trihydroxypyridin oxidiert werden.

Reduktion: Wenngleich weniger häufig, können Reduktionsreaktionen die Hydroxylgruppen zu anderen funktionellen Gruppen modifizieren.

Substitution: Die Hydroxylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Sauerstoff und bestimmte oxidierende Enzyme.

Reduktion: Reduktionsmittel wie Wasserstoffgas oder Metallhydride.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Hydroxylgruppen zu ersetzen.

Wichtige Produkte:

Oxidation: 2,3,6-Trihydroxypyridin.

Reduktion: Modifizierte Pyridinderivate.

Substitution: Verschiedene substituierte Pyridinverbindungen.

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Methyl-1-nitro-4-phenoxybenzene

This compound, with the chemical formula CHNO, is a compound of interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly in organic synthesis, pharmaceuticals, and agricultural chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its nitro and phenoxy groups allow for diverse reactions, including:

- Reduction Reactions : The nitro group can be reduced to an amine, which is useful for synthesizing pharmaceuticals. For example, a study demonstrated the reduction of this compound using palladium on activated charcoal under hydrogen atmosphere, yielding 2-methyl-4-phenoxyaniline with a high yield of 93% .

Pharmaceutical Applications

The compound's derivatives have shown potential in medicinal chemistry. Research indicates that modifications of the nitro and phenoxy groups can lead to compounds with significant biological activity, including:

- Antimicrobial Agents : Some derivatives exhibit antimicrobial properties, making them candidates for drug development.

- Enzyme Inhibitors : Studies are ongoing to evaluate their effectiveness as enzyme inhibitors, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction .

Agricultural Chemistry

This compound has been explored for its herbicidal properties. It is part of a class of compounds that demonstrate selective herbicidal activity:

- Herbicide Development : The compound has been utilized in the formulation of herbicides effective against a range of weeds such as wild mustard and amaranth. Its application rates have been optimized for pre-emergence and post-emergence weed control .

Photodynamic Therapy

Recent research has indicated that compounds similar to this compound may be used in photodynamic therapy (PDT). PDT involves using light-sensitive compounds that produce reactive oxygen species upon light activation, which can selectively destroy cancer cells.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, showing promising results that support further development into potential antibiotics.

Case Study 2: Herbicidal Efficacy

In agricultural studies, formulations containing this compound were tested in field trials. Results indicated effective control of specific weed species at defined application rates, demonstrating its utility as a selective herbicide in cereal grain and vegetable crops.

Wirkmechanismus

The mechanism of action of 2,6-dihydroxypyridine hydrochloride involves its interaction with specific enzymes. For example, it acts as a substrate for monooxygenase enzymes, which catalyze the hydroxylation of the compound. This reaction involves the transfer of an oxygen atom from molecular oxygen to the substrate, resulting in the formation of 2,3,6-trihydroxypyridine . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.

2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.

2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .

Biologische Aktivität

2-Methyl-1-nitro-4-phenoxybenzene is a nitro compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a phenoxybenzene structure, which enhances its reactivity and biological interactions. The presence of the nitro group is crucial as it can participate in redox reactions, influencing various biological pathways.

The biological activity of this compound primarily involves:

- Redox Reactions : The nitro group can undergo reduction, generating reactive nitrogen species that may exert cytotoxic effects on cells.

- Enzyme Modulation : The compound can interact with enzymes and receptors through hydrogen bonding and π-π interactions, potentially altering their activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Nitro groups are known to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Antitumor Activity

Research indicates that compounds with similar structures display significant antitumor properties. For instance, in cytotoxicity assays, certain derivatives demonstrated low IC50 values, indicating strong potential as anticancer agents .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| This compound | 12.2 | Antitumor |

| Related Nitro Compound | 67.45 | Antitumor |

Herbicidal Effects

Compounds structurally related to this compound have been identified as effective herbicides. Their application in agricultural settings has shown efficacy against common weeds like wild mustard and amaranth, making them valuable for crop management .

Study on Antimicrobial Activity

A study published in PubMed evaluated the antimicrobial effects of various nitro compounds, including this compound. The results indicated that the compound exhibited significant inhibition against H. pylori and other pathogenic bacteria, supporting its potential use in treating infections .

Anticancer Research

In another investigation focused on cancer therapeutics, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The results showed a strong correlation between the structural features of the compounds and their cytotoxic effects, highlighting the importance of the nitro group in enhancing biological activity .

Eigenschaften

IUPAC Name |

2-methyl-1-nitro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHVZTXZLIRSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369505 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112880-83-8 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.